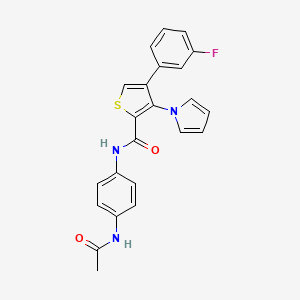

N-(4-acetamidophenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

N-(4-acetamidophenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative characterized by a 4-acetamidophenyl group at the N-position, a 3-fluorophenyl substituent at the 4-position of the thiophene ring, and a 1H-pyrrol-1-yl group at the 3-position.

Properties

IUPAC Name |

N-(4-acetamidophenyl)-4-(3-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O2S/c1-15(28)25-18-7-9-19(10-8-18)26-23(29)22-21(27-11-2-3-12-27)20(14-30-22)16-5-4-6-17(24)13-16/h2-14H,1H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBJOOBKHQYXOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC(=CC=C3)F)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetamidophenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant studies and data.

Chemical Structure and Synthesis

This compound features a complex structure comprising a thiophene core, an acetamidophenyl moiety, a fluorophenyl group, and a pyrrole unit. Its synthesis typically involves multi-step organic reactions optimized for yield and purity. The synthesis pathway often includes the following steps:

- Formation of Thiophene Core : The initial step usually involves the formation of the thiophene ring through cyclization reactions.

- Substitution Reactions : Subsequent reactions introduce the acetamidophenyl and fluorophenyl groups.

- Final Amidation : The final step involves amidation to form the carboxamide functional group.

Anticancer Properties

Recent studies have highlighted the anticancer properties of this compound. Preliminary data suggest that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

- Human Glioblastoma Cells (U-87)

- Triple-Negative Breast Cancer Cells (MDA-MB-231)

The cytotoxic effects were evaluated using the MTT assay, which measures cell viability. Results indicated that this compound could inhibit cell growth effectively, with IC50 values suggesting potent activity (data not fully specified in available studies) .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Preliminary tests indicate that it may inhibit the growth of certain bacterial strains, although specific mechanisms remain under investigation. The compound's dual activity as both an anticancer and antimicrobial agent makes it a candidate for further therapeutic development .

The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed to interact with specific enzymes or receptors involved in cell proliferation and apoptosis pathways. This interaction may lead to altered enzyme activity or receptor signaling, contributing to its anticancer and antimicrobial properties .

Comparative Studies

To better understand the biological activity of this compound, comparative studies with structurally similar compounds have been conducted. These studies reveal variations in biological activity based on different substituents on the phenyl rings.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-bromophenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | Contains bromine instead of acetamido group | Different reactivity; potential for varied anticancer activity |

| N-(4-chlorophenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | Contains chlorine instead of acetamido group | Varies in biological activity; chlorine's electronegativity influences properties |

| N-(4-methoxyphenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | Contains methoxy group instead of acetamido | Exhibits different solubility; potential impact on bioavailability |

Case Studies

Several case studies have reported on the efficacy of related compounds in clinical settings:

- Study on Pyrrole Derivatives : A study demonstrated that pyrrole derivatives similar to this compound exhibited significant inhibition of tubulin polymerization, a critical process in cancer cell division .

- Antioxidant Activity Assessment : Other derivatives were tested for antioxidant properties using DPPH radical scavenging assays, revealing that some pyrrole-based compounds surpassed traditional antioxidants like ascorbic acid in efficacy .

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that N-(4-acetamidophenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide may exhibit notable antimicrobial properties . Research has shown that derivatives of pyrrole, a component of this compound, are valuable in the development of antibacterial agents. For instance, pyrrole derivatives have demonstrated efficacy against various bacterial strains, including resistant variants .

Anticancer Properties

The compound is also being investigated for its anticancer potential . Its mechanism of action may involve interactions with specific enzymes or receptors, leading to altered cellular activities that could inhibit tumor growth. Ongoing studies aim to elucidate these interactions and assess the compound's efficacy in cancer models .

Comparative Studies

To understand the unique characteristics of this compound compared to similar compounds, several derivatives were analyzed:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-bromophenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | Contains bromine instead of acetamido group | Potentially different reactivity due to bromine |

| N-(4-chlorophenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | Contains chlorine instead of acetamido group | Varies in biological activity due to chlorine's electronegativity |

| N-(4-methoxyphenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | Contains methoxy group instead of acetamido | May exhibit different solubility and reactivity |

The presence of both an acetamido group and a fluorine atom enhances the compound's stability and interaction potential with biological targets compared to these derivatives .

Case Study 1: Antibacterial Efficacy

A study focusing on the antibacterial efficacy of pyrrole derivatives found that modifications at specific positions significantly influenced activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions could enhance antimicrobial potency, suggesting avenues for further exploration with compounds like this compound .

Case Study 2: Anticancer Mechanisms

Research has also been directed towards understanding the anticancer mechanisms associated with pyrrole-containing compounds. In vitro studies have shown that specific structural modifications can lead to increased apoptosis in cancer cell lines, indicating that this compound may share similar pathways worth investigating further .

Chemical Reactions Analysis

1.1. Amide Bond Reactivity

The carboxamide group is central to hydrolysis and coupling reactions:

-

Acid/Base-Catalyzed Hydrolysis : Hydrolysis under acidic (HCl/HO, reflux) or basic (NaOH/EtOH) conditions converts the amide to a carboxylic acid. For example, similar thiophene-2-carboxamides hydrolyze to thiophene-2-carboxylic acids at 80–100°C with 6M HCl .

-

Coupling Reactions : The amide group can participate in cross-coupling via reagents like EDC/HOBt, forming esters or secondary amides.

1.2. Electrophilic Substitution on the Pyrrole Ring

The electron-rich pyrrole substituent undergoes electrophilic substitution:

-

Nitration : Nitration at the α-position of pyrrole using HNO/AcO yields nitro derivatives, as seen in pyrrole-3-carboxaldehyde analogs .

-

Halogenation : Bromination with NBS (N-bromosuccinimide) in DMF introduces bromine at the pyrrole’s β-position .

1.3. Thiophene Core Reactivity

The thiophene ring participates in:

-

Oxidative Dimerization : Hypochlorite (NaOCl) in aqueous ethanol promotes oxidative dimerization of thiophene derivatives, forming polycyclic structures via cleavage of C=C bonds .

-

Suzuki-Miyaura Coupling : The 4-(3-fluorophenyl) group likely originates from a Suzuki coupling between a brominated thiophene precursor and 3-fluorophenylboronic acid, as demonstrated for similar thiophene-2-carboxamides.

2.1. Oxidation Pathways

-

Hypochlorite-Mediated Oxidation : In aqueous EtOH, NaOCl induces oxidative dimerization via a carbocation cascade, forming fused polycycles (e.g., 31 in ). This mechanism is solvent-dependent and avoids sulfur oxidation .

-

Peracid Oxidation : MCPBA (meta-chloroperbenzoic acid) selectively oxidizes sulfur to sulfoxides in thiophene derivatives .

2.2. Cross-Coupling Reactions

-

Palladium-Catalyzed Coupling : The fluorophenyl group is introduced via Pd-catalyzed Suzuki coupling (e.g., Pd(PPh), NaCO, DME, 80°C).

-

Buchwald-Hartwig Amination : The acetamidophenyl group may form via amination of a bromothiophene intermediate with 4-acetamidoaniline.

Table 1: Reaction Conditions and Yields for Analogous Compounds

Functional Group Compatibility and Stability

-

Thermal Stability : Thiophene-2-carboxamides are stable below 150°C but degrade under prolonged heating.

-

pH Sensitivity : The acetamidophenyl group hydrolyzes rapidly in strong acids (pH < 2) or bases (pH > 12) .

-

Photoreactivity : Fluorophenyl groups enhance UV stability, reducing photodegradation .

Biological Relevance and Derivatization

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the phenyl ring, heterocyclic moieties, and fluorophenyl positioning. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects: The target compound’s 4-acetamidophenyl group introduces polarity and hydrogen-bonding capacity compared to methoxy or ethyl groups in analogs . This may improve aqueous solubility and receptor binding. 3-Fluorophenyl vs. 4-fluorophenyl positioning alters steric and electronic interactions.

Pharmacological Implications

- Solubility and Bioavailability : The target’s acetamido group may improve solubility over methoxy-substituted analogs (logP estimated to be lower) .

- Receptor Binding :

- The 3-fluorophenyl group’s electron-withdrawing effect could enhance interactions with hydrophobic enzyme pockets compared to 4-fluorophenyl or chlorophenyl analogs .

- The 1H-pyrrol-1-yl group’s planar structure may facilitate π-π stacking with aromatic residues in kinase targets, a feature shared with pyrazole-based inhibitors (e.g., BTK inhibitors in ) .

Q & A

Q. What are the established synthetic routes for this compound, and what critical parameters influence reaction yields?

The synthesis of thiophene-carboxamide derivatives typically involves cyclization reactions using halogenated precursors. For example, thiocarbamoyl intermediates (e.g., N-(4-chlorophenyl)-2-cyano-3-mercapto-3-(phenylamino)acrylamide) can undergo cyclization with chloroacetone in dioxane and triethylamine to form thiophene cores . Critical parameters include:

- Solvent choice : Polar aprotic solvents (e.g., dioxane) enhance reaction efficiency.

- Catalysts : Triethylamine aids in deprotonation and intermediate stabilization.

- Temperature : Controlled heating (60–80°C) prevents side reactions like over-cyclization.

Yields are optimized by stoichiometric balancing of halogenated reagents and intermediates.

Q. How should researchers validate the purity and structural integrity of this compound post-synthesis?

Comprehensive characterization requires:

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., 3-fluorophenyl vs. 4-fluorophenyl isomers) .

- Mass spectrometry : High-resolution MS to verify molecular weight (±0.001 Da tolerance).

- Elemental analysis : Carbon, hydrogen, and nitrogen content must match theoretical values within ±0.4% .

- Chromatography : TLC or HPLC to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the thiophene core?

SAR studies should systematically modify:

- Electron-withdrawing groups : Replace the 3-fluorophenyl moiety with other halogens (e.g., Cl, Br) to assess impact on target binding .

- Pyrrole substitution : Introduce methyl or carboxamide groups to the pyrrole ring to evaluate steric and electronic effects .

- Bioisosteric replacements : Substitute the acetamidophenyl group with sulfonamide or urea moieties to improve solubility .

Dose-response curves in enzyme inhibition assays (e.g., IC values) and computational docking (e.g., AutoDock Vina) are critical for SAR validation .

Q. How can researchers resolve conflicting biological activity data across assay systems?

Contradictions between in vitro and cell-based assays often arise from:

- Membrane permeability : Use logP calculations (e.g., XLogP3) to predict cellular uptake. Validate with parallel artificial membrane permeability assays (PAMPA) .

- Metabolic stability : Conduct microsomal stability assays (e.g., human liver microsomes) to identify rapid degradation pathways .

- Orthogonal assays : Compare fluorescence-based readouts with radiometric or SPR-based methods to rule out assay-specific artifacts .

Q. What computational approaches predict binding modes with biological targets?

- Molecular docking : Use Schrödinger Suite or GROMACS to model interactions with kinase domains or GPCRs. Prioritize poses with hydrogen bonds to the carboxamide group .

- Molecular dynamics (MD) : Simulate ligand-protein complexes for ≥100 ns to assess stability of key interactions (e.g., fluorophenyl-pi stacking) .

- Pharmacophore modeling : Align with known inhibitors (e.g., kinase inhibitors) to identify critical pharmacophoric features .

Q. What crystallographic methods are suitable for resolving structural ambiguities?

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., methanol/water mixtures). Resolve to ≤1.8 Å resolution to confirm stereochemistry of the pyrrole-thiophene junction .

- Powder XRD : Compare experimental patterns with simulated data (e.g., Mercury software) to detect polymorphic variations .

Data Analysis and Reproducibility

Q. How should researchers address inconsistencies in reported synthetic yields?

- Reaction monitoring : Use in situ FTIR or LC-MS to track intermediate formation.

- Reproduce literature protocols : Strictly adhere to reported solvent ratios and purification steps (e.g., column chromatography with silica gel 60) .

- Statistical analysis : Apply ANOVA to compare yields across ≥3 independent trials .

Q. What methods ensure reproducibility in biological activity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.